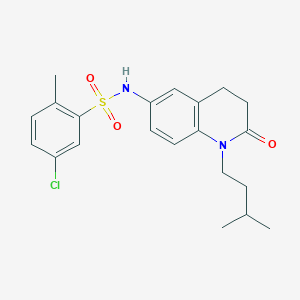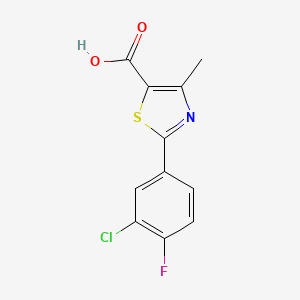
2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid, also known as CFMTCA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CFMTCA is a thiazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Antibacterial Activity
Thiazole derivatives have been studied for their potential antibacterial properties. The presence of chlorine and fluorine atoms can enhance the antibacterial efficacy of these compounds. They may work by interfering with bacterial cell wall synthesis or protein synthesis. Research has shown that similar thiazole compounds exhibit in vitro antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum .
Antifungal Applications
The structural motif of thiazole is present in several antifungal agents. The compound could be explored for its antifungal properties, potentially offering a new avenue for treating fungal infections. Thiazole derivatives like Abafungin have been used as antifungals, indicating the potential of this class of compounds in antifungal drug development .
Anticancer Research
Thiazoles are also prominent in anticancer research due to their ability to inhibit cell proliferation. The introduction of halogen atoms like chlorine and fluorine into the thiazole ring can result in compounds with improved anticancer activity. This is due to their influence on the electrophilicity of the molecule, which can affect its interaction with cancer cell targets .
Anti-HIV Drug Development
Thiazole derivatives have been utilized in the treatment of HIV infections. The compound’s structure could be beneficial in the design of new anti-HIV drugs. Its efficacy could be attributed to the inhibition of enzymes essential for the replication of the HIV virus, thereby reducing the viral load in patients .
Anti-Inflammatory Properties
Compounds with a thiazole core have shown potential as anti-inflammatory drugs. The specific substitution pattern of the compound might lead to the development of novel anti-inflammatory medications that could help in the treatment of chronic inflammatory diseases .
Hypertension Management
Thiazole derivatives have been implicated in the management of hypertension. They may act as vasodilators or inhibitors of enzymes like angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation. The unique substitutions on the thiazole ring of this compound could provide a new approach to controlling high blood pressure .
Treatment of Schizophrenia
Some thiazole-based compounds have been investigated for their potential use in treating schizophrenia. These compounds may interact with neurotransmitter systems in the brain, offering a new strategy for managing the symptoms of this complex psychiatric disorder .
Allergy Medication
Lastly, thiazole derivatives have been explored for their use in allergy medications. They may function by modulating the immune response or inhibiting histamine release, which is a key factor in allergic reactions. The structural features of this compound could contribute to the development of more effective allergy treatments .
特性
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMKDDIDODXOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2753780.png)
![1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2753782.png)
![2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2753783.png)
![3-(4-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2753784.png)
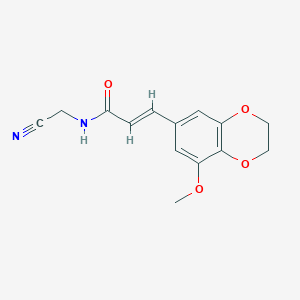
![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2753787.png)
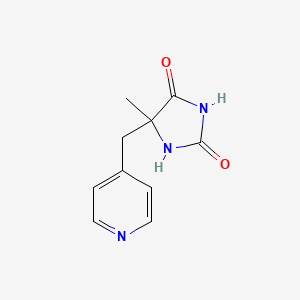
![1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-methylpropan-1-ol](/img/structure/B2753790.png)
![5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2753791.png)
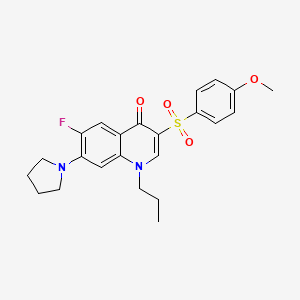
![3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753793.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)
